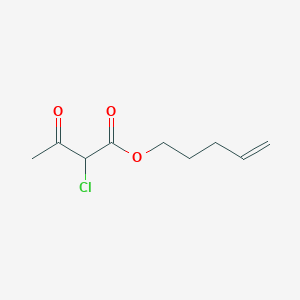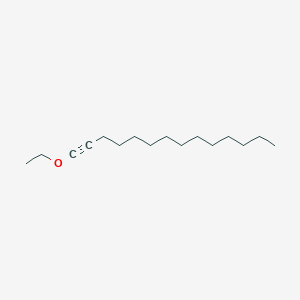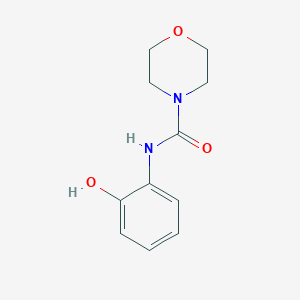![molecular formula C20H23NO B14586330 4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine CAS No. 61511-07-7](/img/structure/B14586330.png)
4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is an organic compound that features a morpholine ring attached to a biphenyl group via a but-2-en-1-yl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine typically involves the reaction of a biphenyl derivative with a morpholine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the but-2-en-1-yl linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alkanes, and substitution may yield substituted morpholine derivatives .
Applications De Recherche Scientifique
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(Phenyl)but-2-en-1-yl]morpholine: Lacks the biphenyl group, resulting in different chemical and biological properties.
4-[3-([1,1’-Biphenyl]-4-yl)propyl]morpholine: Has a propyl linker instead of a but-2-en-1-yl linker, affecting its reactivity and interactions.
Uniqueness
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is unique due to the presence of both the biphenyl group and the but-2-en-1-yl linker, which confer specific structural and functional properties. These features make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
61511-07-7 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-[3-(4-phenylphenyl)but-2-enyl]morpholine |
InChI |
InChI=1S/C20H23NO/c1-17(11-12-21-13-15-22-16-14-21)18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-11H,12-16H2,1H3 |
Clé InChI |
SFDCURNTBBBSPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN1CCOCC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}oxophosphanium](/img/structure/B14586250.png)


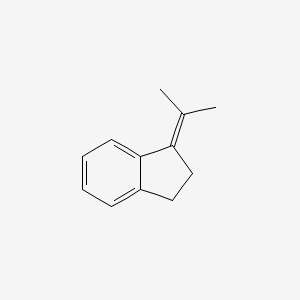
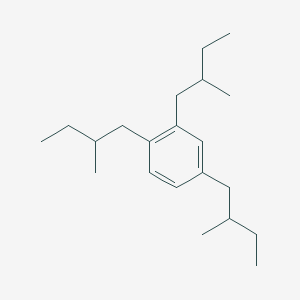

![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
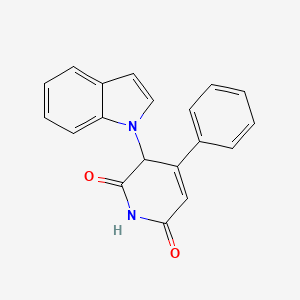
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
